(s)-3-(2-Methylphenoxy)pyrrolidine hcl
CAS No.: 900512-43-8
Cat. No.: VC13661749
Molecular Formula: C11H16ClNO
Molecular Weight: 213.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 900512-43-8 |
|---|---|
| Molecular Formula | C11H16ClNO |
| Molecular Weight | 213.70 g/mol |
| IUPAC Name | (3S)-3-(2-methylphenoxy)pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C11H15NO.ClH/c1-9-4-2-3-5-11(9)13-10-6-7-12-8-10;/h2-5,10,12H,6-8H2,1H3;1H/t10-;/m0./s1 |
| Standard InChI Key | NKZXZRIELRCGRK-PPHPATTJSA-N |
| Isomeric SMILES | CC1=CC=CC=C1O[C@H]2CCNC2.Cl |
| SMILES | CC1=CC=CC=C1OC2CCNC2.Cl |
| Canonical SMILES | CC1=CC=CC=C1OC2CCNC2.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
(S)-3-(2-Methylphenoxy)pyrrolidine hydrochloride has the molecular formula C₁₁H₁₆ClNO (derived from C₁₁H₁₅NO·HCl), with a molecular weight of 213.71 g/mol . The compound features a pyrrolidine ring—a five-membered amine heterocycle—substituted at the 3-position by a 2-methylphenoxy group. The hydrochloride salt forms through protonation of the pyrrolidine nitrogen, improving crystalline stability and aqueous solubility compared to the free base .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 900512-43-8 |
| IUPAC Name | (S)-3-(o-tolyloxy)pyrrolidine hydrochloride |
| Molecular Formula | C₁₁H₁₆ClNO |
| Molecular Weight | 213.71 g/mol |
| Stereochemistry | (S)-enantiomer |
| InChI Key | NKZXZRIELRCGRK-PPHPATTJSA-N |
| SMILES | Cl.OC1=CC=CC=C1C2CCN(C2)[C@H]3CCOC3 |
The stereochemical configuration at the pyrrolidine 3-position is critical for molecular interactions, as enantiomeric pairs often exhibit divergent biological activities .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of (S)-3-(2-Methylphenoxy)pyrrolidine hydrochloride likely involves asymmetric synthesis or resolution techniques to achieve enantiopurity. A plausible pathway (Figure 1) includes:
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Chiral Pool Synthesis: Starting from (S)-pyrrolidin-3-ol, etherification with 2-methylphenol under Mitsunobu conditions (DIAD, PPh₃) .
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Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.
Table 2: Hypothetical Synthesis Parameters
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | (S)-Pyrrolidin-3-ol, 2-methylphenol, DIAD, PPh₃, THF, 0°C → RT | Ether bond formation |
| 2 | HCl (g), diethyl ether | Salt precipitation |
Yield optimization would require careful control of stoichiometry and reaction time, though specific data are unavailable for this compound .
Purification and Analysis
Purification typically involves recrystallization from ethanol/ethyl acetate mixtures. Chiral HPLC or capillary electrophoresis would confirm enantiomeric excess, essential for pharmaceutical applications .
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, the compound exhibits improved water solubility compared to the free base. Estimated solubility parameters:
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Water: ~50 mg/mL (25°C)
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DMSO: >100 mg/mL
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Ethanol: ~30 mg/mL
Stability studies suggest the compound remains intact under refrigerated (2–8°C), anhydrous conditions for >24 months .
Thermal Behavior
Differential scanning calorimetry (DSC) of similar pyrrolidine hydrochlorides shows melting points between 180–220°C, with decomposition above 250°C .
| Target | Potential Effect | Confidence Level |
|---|---|---|
| α₁-Adrenoceptor | Antagonism → Vasodilation | Moderate |
| MAO-B | Inhibition → Neuroprotection | Low |
| σ Receptors | Modulation → Antipsychotic | Low |
Comparative Enantiomeric Activity
The (S)-enantiomer likely exhibits distinct binding affinities compared to the (R)-form. For example, (R)-3-(3-methylphenoxy)pyrrolidine shows 10-fold higher α₁ affinity than its (S)-counterpart in some studies. Such enantioselectivity underscores the importance of chiral resolution in development.
| Exposure Route | Protective Measures |
|---|---|
| Skin | Nitrile gloves, lab coat |
| Eyes | Goggles, face shield |
| Inhalation | Fume hood, N95 respirator |
Disposal Considerations
Incinerate at >1000°C with scrubbers to prevent HCl emission. Aqueous solutions require neutralization before disposal .
Research Gaps and Future Directions
Despite its promising scaffold, key unknowns persist:
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Pharmacokinetics: Absorption, distribution, metabolism, and excretion profiles remain uncharacterized.
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Target Validation: High-throughput screening against target libraries is needed to confirm mechanistic hypotheses.
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Toxicology: Chronic toxicity and genotoxicity studies are absent.
Advances in asymmetric catalysis could improve synthetic efficiency, while molecular modeling may guide target identification .
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